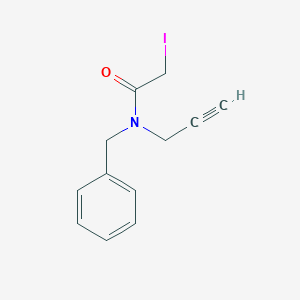

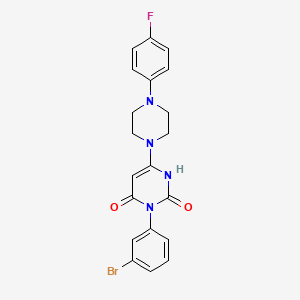

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as P3C and is known for its ability to activate Toll-like receptor 3 (TLR3), which plays a crucial role in the immune system response.

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

The compound “2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride” is a valuable synthetic intermediate in drug design and development. Its piperidine moiety is a common feature in many pharmaceuticals, making it a key fragment for constructing new drug molecules. This compound can be used to create derivatives that target specific receptors or enzymes within the body, potentially leading to the development of new treatments for diseases .

Pharmacological Research

In pharmacology, this compound’s derivatives have been explored for their potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in the context of Crizotinib-resistant cancers . This highlights its role in the development of targeted cancer therapies, contributing to personalized medicine approaches.

Biochemical Studies

Biochemically, “2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride” serves as a building block for compounds that can be used in enzyme inhibition studies. For instance, its derivatives have been investigated as urease inhibitors, which are significant in the treatment of diseases caused by ureolytic bacteria . Such studies are crucial for understanding enzyme mechanisms and designing inhibitors that can lead to new therapeutic agents.

Organic Synthesis

In organic synthesis, this compound provides a versatile starting point for the synthesis of various piperidine derivatives. It is involved in intra- and intermolecular reactions, such as cyclization and annulation, which are fundamental in creating complex organic molecules . These synthetic routes are essential for producing compounds with potential pharmacological activities.

Chemical Research

Within chemical research, “2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride” is utilized for its reactivity in forming novel structures through condensation reactions. It is particularly useful in the synthesis of pyridine carboxamide and carbothioamide derivatives, which have applications in enzyme inhibition and other biochemical pathways .

Drug Resistance Studies

The compound’s role in the design of inhibitors for drug-resistant targets, such as the aforementioned ALK and ROS1 kinases, is crucial in the ongoing battle against drug resistance . By developing new molecules that can overcome resistance mechanisms, researchers can extend the efficacy of existing drugs and discover new therapeutic strategies.

Eigenschaften

IUPAC Name |

2-(piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c13-12(16)10-3-5-15-11(6-10)17-8-9-2-1-4-14-7-9;;/h3,5-6,9,14H,1-2,4,7-8H2,(H2,13,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVJDWSMVFKSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=CC(=C2)C(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Piperidin-3-yl)methoxy]pyridine-4-carboxamide dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895885.png)

![1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2895890.png)

![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2895897.png)

![2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B2895901.png)

![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2895902.png)